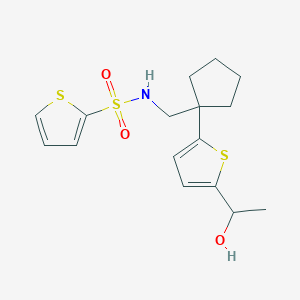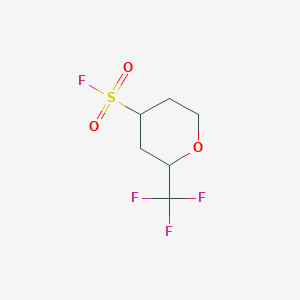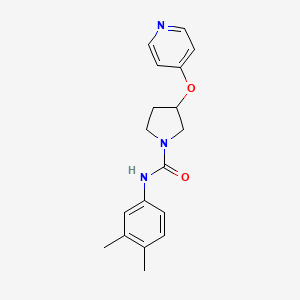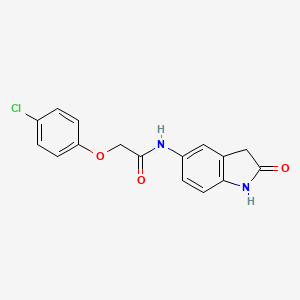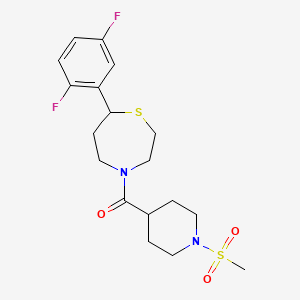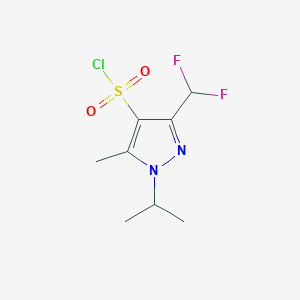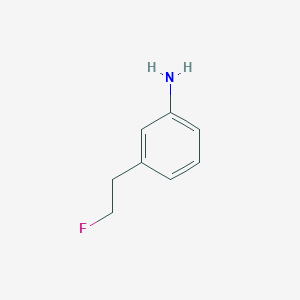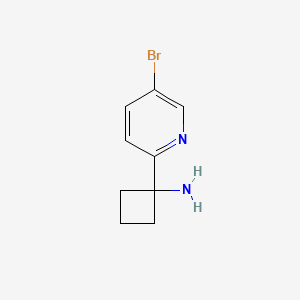
Cyclobutanamine, 1-(5-bromo-2-pyridinyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular formula of “Cyclobutanamine, 1-(5-bromo-2-pyridinyl)-” is C9H11BrN2, and its molecular weight is 227.1 . The InChI Code is 1S/C9H11BrN2/c10-7-2-3-8(12-6-7)9(11)4-1-5-9/h2-3,6H,1,4-5,11H2 .Physical and Chemical Properties Analysis
The physical form of “Cyclobutanamine, 1-(5-bromo-2-pyridinyl)-” is a liquid . The predicted boiling point is 291.4±35.0 °C, and the predicted density is 1.508±0.06 g/cm3 . The predicted pKa is 8.80±0.20 .Applications De Recherche Scientifique
Synthesis and Structural Applications
Cyclobutanes are pivotal in the creation of biologically significant molecules, featuring prominently in natural products. The photocatalytic [2 + 2] cycloaddition process has been utilized to synthesize cyclobutane-fused pyridinyl sulfonyl fluorides. These unique molecules, with their rigid quaternary rings, serve as intermediates in SuFEx click chemistry, leading to the formation of sulfonates and sulphonamides. This research demonstrates cyclobutanamine derivatives' potential in synthesizing complex organic molecules and their applications in further chemical transformations (Liu, Wang, & Qin, 2020).
Photolyase Activity and DNA Repair
Cyclobutane pyrimidine dimers are critical in understanding DNA damage repair mechanisms, particularly those induced by UV radiation. DNA photolyase, an enzyme that repairs DNA damage, utilizes energy from visible light to cleave the cyclobutane ring of these dimers. The enzyme's structure, including its chromophore/cofactors, underscores the significance of cyclobutane derivatives in biological processes related to DNA repair (Sancar, 1994).
Mécanisme D'action
Safety and Hazards
The safety information available indicates that “Cyclobutanamine, 1-(5-bromo-2-pyridinyl)-” is a hazardous substance. It has the GHS07 pictogram, and the signal word is “Warning”. The hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .
Propriétés
IUPAC Name |
1-(5-bromopyridin-2-yl)cyclobutan-1-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrN2/c10-7-2-3-8(12-6-7)9(11)4-1-5-9/h2-3,6H,1,4-5,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNFGZABZRQMKMQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(C2=NC=C(C=C2)Br)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-[6-(3-Chlorophenyl)[1,2,4]triazolo[4,3-b]pyridazin-3-yl]propanoic acid](/img/structure/B2613203.png)
![Ethyl 2-[3-methyl-7-[(4-methylphenyl)methyl]-2,6-dioxopurin-8-yl]sulfanylacetate](/img/structure/B2613204.png)

methanone](/img/structure/B2613207.png)
